CAD031

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

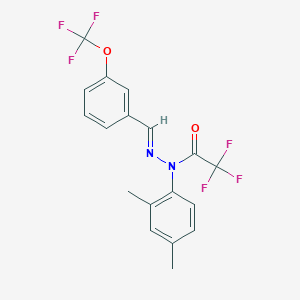

C18H14F6N2O2 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+ |

InChI Key |

VDYRRQYRYZTLJV-KIBLKLHPSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC(F)(F)F)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Neurogenic and Neuroprotective Mechanisms of CAD031: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAD031 is a novel, orally active drug candidate for Alzheimer's disease (AD) that has demonstrated significant neuroprotective and neurogenic properties in preclinical studies.[1][2] A derivative of the experimental drug J147, this compound was developed through a phenotypic screening approach targeting age-associated brain toxicities rather than specific amyloid-beta pathways.[1][3] This in-depth guide explores the multifaceted mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of its activity.

Core Mechanisms of Action

This compound's therapeutic potential stems from its combined neuroprotective and neurogenic activities. It not only protects neurons from various stressors but also stimulates the proliferation of neural progenitor cells, offering a dual approach to combating neurodegenerative diseases like AD.[1]

Neuroprotection

This compound exhibits broad neuroprotective effects across multiple in vitro models of age-related neurotoxicity. Its protective mechanisms are linked to the modulation of pathways involved in inflammation, synaptic health, and cellular metabolism.

Neurogenesis

A key feature of this compound is its ability to promote neurogenesis. In studies using human embryonic stem cell-derived neural precursor cells (hNPCs), this compound was found to be more potent than its parent compound, J147, in stimulating cell proliferation. This neurogenic capacity suggests the potential to replace neurons lost during the course of neurodegenerative disease.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound in various neuroprotective assays, demonstrating its potency in mitigating different forms of neuronal stress.

| Assay | Description | EC50 (nM) | Reference |

| Trophic Factor Withdrawal | Mimics loss of neurotrophic support in the aging brain. | 95 | |

| Oxytosis (Oxidative Stress) | Models oxidative stress-induced cell death via glutathione depletion. | 20 | |

| In Vitro Ischemia | Simulates loss of energy metabolism leading to neuron cell death. | 47 | |

| BAPTA-Induced Cell Death | Induces cell death through disruption of calcium homeostasis. | - | - |

| Aβ Peptide Toxicity (HT22 cells) | Models amyloid-beta induced toxicity in a hippocampal nerve cell line. | - | - |

| Aβ Peptide Toxicity (Primary Cells) | Models amyloid-beta induced toxicity in primary cortical neurons. | - | - |

Data for BAPTA-induced and Aβ peptide toxicity assays were mentioned qualitatively in the source but specific EC50 values were not provided in the accessible text.

Signaling Pathway: AMPK/ACC1 Axis

A central element of this compound's mechanism of action is its modulation of the AMP-activated protein kinase (AMPK) and Acetyl-CoA Carboxylase 1 (ACC1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis. By activating AMPK, this compound initiates a cascade that leads to the inhibition of ACC1. This inhibition shifts cellular metabolism towards fatty acid oxidation and away from fatty acid synthesis, a process that is neuroprotective.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

RNA-Sequencing (RNA-seq) Protocol

This protocol outlines the steps for analyzing gene expression changes in the hippocampus of mice treated with this compound.

-

Tissue Preparation: Mice are anesthetized, and their brains are removed and dissected to collect the hippocampus.

-

RNA Extraction: Total RNA is isolated from the hippocampal tissue.

-

Library Preparation: RNA-seq libraries are prepared using a standard kit, such as the TruSeq Stranded mRNA Sample Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared libraries are pooled and sequenced on a high-throughput platform like the HiSeq 2500.

-

Data Analysis: Raw sequencing reads are processed to assess quality, aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is then performed to identify genes and pathways affected by this compound treatment.

Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Training (Visible Platform): Mice are first trained to find a visible platform to ensure they can see and swim.

-

Acquisition Phase (Hidden Platform): The platform is submerged and hidden. Mice are placed in the pool from different starting locations and the time taken to find the platform (escape latency) is recorded over several trials and days.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Fear Conditioning Assay

This assay assesses fear-associated learning and memory.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker to present an auditory cue (tone).

-

Conditioning Phase: A mouse is placed in the chamber. A neutral conditioned stimulus (CS), the tone, is presented, followed by an aversive unconditioned stimulus (US), a mild foot shock. This pairing is repeated multiple times.

-

Contextual Fear Testing: The next day, the mouse is returned to the same chamber (context) without the tone or shock. The amount of time the mouse spends "freezing" (a natural fear response) is measured as an indicator of contextual fear memory.

-

Cued Fear Testing: The mouse is placed in a novel chamber with different contextual cues. The auditory cue (tone) is presented without the shock. Freezing behavior is again measured to assess cued fear memory.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel, multi-pronged mechanism of action. By simultaneously protecting existing neurons from age-related toxicities and stimulating the generation of new neurons, this compound addresses key pathological features of neurodegeneration. Its activity through the AMPK/ACC1 signaling pathway highlights the importance of metabolic regulation in neuronal health. The experimental data and protocols presented here provide a comprehensive foundation for further research into this and similar geroneuroprotective compounds.

References

- 1. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Cellular Properties of CAD031

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAD031 is a novel, brain-penetrant derivative of the neuroprotective compound J147. It has demonstrated significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action through the activation of the AMPK/ACC1 signaling pathway, leading to enhanced neurogenesis, neuroprotection, and improved cognitive function in preclinical models. This document synthesizes key experimental findings, presents detailed methodologies for pivotal assays, and offers a granular look at the data supporting the therapeutic promise of this compound.

Molecular Structure and Physicochemical Properties

This compound is a synthetic small molecule designed for enhanced neurogenic and neuroprotective efficacy. Its chemical identity and key properties are summarized below.

Chemical Structure and Identifiers

| Property | Value |

| Chemical Formula | C₁₈H₁₄F₆N₂O₂ |

| Molecular Weight | 404.31 g/mol [1] |

| CAS Number | 2071209-49-7[1][2] |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[3-(trifluoromethoxy)benzylidene]acetohydrazide |

| SMILES | Cc1cc(C)c(N(C(=O)C(F)(F)F)N=Cc2cccc(OC(F)(F)F)c2)cc1 |

| InChI Key | VDYRRQYRYZTLJV-UHFFFAOYSA-N |

Physicochemical Characteristics

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[2] |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective and pro-neurogenic effects primarily through the modulation of cellular energy homeostasis and metabolism. The core of its mechanism involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1).

AMPK/ACC1 Signaling Pathway

AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP. ACC1 is a key enzyme in the synthesis of fatty acids.

The mechanism of action of this compound can be summarized as follows:

-

AMPK Activation: this compound activates AMPK, although the direct molecular target leading to this activation is still under investigation.

-

ACC1 Inhibition: Activated AMPK phosphorylates and thereby inhibits ACC1.

-

Metabolic Shift: The inhibition of ACC1 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This metabolic reprogramming enhances mitochondrial function and cellular energy status.

-

Neuroprotection and Neurogenesis: The improved cellular bioenergetics and reduced lipid-related stress contribute to the neuroprotective effects of this compound. Furthermore, this pathway has been linked to the promotion of neural precursor cell proliferation and differentiation, underlying its neurogenic properties.

Experimental Data and Protocols

This compound has been rigorously evaluated in a battery of in vitro and in vivo assays to characterize its neuroprotective and cognitive-enhancing properties.

In Vitro Neuroprotective Activity

This compound has demonstrated potent neuroprotective effects in various cell-based models of neuronal stress and toxicity.

| Assay | Description | EC₅₀ (nM) |

| Oxytosis/Ferroptosis | Protection of HT22 hippocampal neurons from glutamate-induced oxidative stress. | 20 |

| In Vitro Ischemia Model | Prevention of neuronal cell death following oxygen and glucose deprivation. | 47 |

| Aβ Toxicity | Rescue of rat hippocampal neurons from toxicity induced by extracellular amyloid-beta. | 27 |

Oxytosis/Ferroptosis Assay:

-

Cell Culture: HT22 mouse hippocampal cells are plated in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Induction of Oxytosis: After a pre-incubation period with this compound, glutamate is added to the wells at a final concentration of 5-10 mM to induce oxytosis.

-

Incubation: The cells are incubated for 12-24 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The EC₅₀ value is calculated by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.

In Vitro Ischemia Model:

-

Cell Culture: Primary cortical neurons are cultured in a glucose-containing medium.

-

Induction of Ischemia: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels (e.g., <1% O₂).

-

Treatment: this compound is added to the culture medium at various concentrations either before or during the ischemic insult.

-

Incubation: Cells are subjected to oxygen-glucose deprivation (OGD) for a defined period (e.g., 1-3 hours).

-

Reperfusion: Following OGD, the medium is replaced with a regular glucose-containing medium, and the cells are returned to normoxic conditions to simulate reperfusion.

-

Viability Assessment: Cell viability is assessed 24 hours after reperfusion using methods such as Trypan Blue exclusion or automated cell counting.

-

Data Analysis: The EC₅₀ is determined from the dose-response curve of this compound concentration versus neuronal survival.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The therapeutic potential of this compound has been evaluated in the APPswe/PS1ΔE9 transgenic mouse model of Alzheimer's disease, which develops age-dependent amyloid plaques and cognitive deficits.

| Parameter | Description | Results |

| Animal Model | APPswe/PS1ΔE9 transgenic mice | - |

| Treatment | 10 mg/kg/day of this compound in chow for 3 months, starting at 10 months of age | - |

| Cognitive Assessment | Morris Water Maze | Reduction in memory deficit |

| Neuropathology | Brain tissue analysis | Reduction in brain inflammation and increase in synaptic protein expression |

Morris Water Maze for Spatial Memory Assessment:

-

Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.

-

Acclimation: Mice are handled for several days before the start of the experiment to reduce stress.

-

Training Phase:

-

Mice undergo multiple training trials per day for 5-7 consecutive days.

-

In each trial, the mouse is placed into the pool at one of four randomized starting positions and is allowed to swim freely to find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the final training trial, the escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

-

Data Analysis: The escape latencies during the training phase and the time spent in the target quadrant during the probe trial are compared between the this compound-treated group and a control group.

Conclusion

This compound is a promising neuroprotective and neurogenic agent with a well-defined mechanism of action centered on the AMPK/ACC1 signaling pathway. Its ability to mitigate key pathological features of Alzheimer's disease in preclinical models, including cognitive decline and neuroinflammation, underscores its therapeutic potential. The data presented in this guide provide a solid foundation for further investigation and clinical development of this compound for the treatment of age-related neurodegenerative diseases.

References

The Discovery and Synthesis of CAD031: A Novel Neurogenic and Neuroprotective Agent for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CAD031 is a promising second-generation drug candidate for Alzheimer's disease (AD) that has demonstrated significant neurogenic and neuroprotective properties.[1][2][3] Developed as a more potent derivative of the parent compound J147, this compound was identified through a phenotypic screening paradigm focused on old-age-associated brain toxicities and the ability to stimulate human neural precursor cell (hNPC) proliferation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Synthesis

This compound was synthesized as part of an effort to optimize the neurogenic potential of J147, a compound known for its neuroprotective and memory-enhancing capabilities.[1] The discovery process involved screening derivatives of J147 for their ability to promote the proliferation of human embryonic stem cell-derived neural precursor cells. Among the synthesized derivatives, compounds with a trifluoromethoxy (-OCF3) substitution on the 'A' ring, including this compound, exhibited improved neuroprotective activity. This compound was ultimately selected for further development due to its superior stability in microsomes and plasma and its high potency in the hNPC screening assay.

While the detailed chemical synthesis of this compound and other J147 derivatives is described in the supplemental material of the primary research publication, the core modification involves the introduction of a trifluoromethoxy group.

Quantitative Data Summary

The biological activity of this compound has been quantified across various assays, demonstrating its potency in neuroprotection, memory enhancement, and modulation of key cellular pathways.

Table 1: Neuroprotective and Pharmacological Properties of this compound

| Assay | EC50 (nM) | Description | Reference |

| Oxidative Stress Reduction | 20 | Rescue of primary cortical neurons from oxytosis. | |

| In Vitro Ischemia | 47 | Prevention of neuron cell death due to loss of energy metabolism. | |

| Extracellular Aβ Toxicity | 27 | Protection of rat hippocampal neurons from amyloid-beta toxicity. |

Table 2: Effects of this compound on Cognitive Function in AD Mouse Models

| Behavioral Assay | Treatment Group | Outcome | Reference |

| Fear Conditioning | AD Mice + this compound | Significant increase in freezing time, indicating improved hippocampal-associated memory. | |

| Pattern Separation | AD Mice + this compound | Significant restoration of the recognition index (RI), indicating improved pattern separation. |

Table 3: Impact of this compound on Gene Expression in Wild-Type (WT) and AD Mouse Models

| Mouse Model | Number of Significantly Changed Genes | Key Pathways Modulated | Reference |

| Wild-Type (WT) | 29 | Synapse formation | |

| Alzheimer's Disease (AD) | 730 | Oxidative phosphorylation, long-term potentiation, AMPK signaling |

Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical signaling pathways, primarily centered around fatty acid metabolism, inflammation, and synaptic health. A key target of this compound is the AMP-activated protein kinase (AMPK) / Acetyl-CoA Carboxylase 1 (ACC1) pathway.

AMPK/ACC1 Signaling Pathway

This compound activates AMPK, which in turn phosphorylates and inhibits ACC1. ACC1 is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. By inhibiting ACC1, this compound leads to an increase in acetyl-CoA levels, which can then be utilized in the mitochondria for energy production. This metabolic shift towards fatty acid oxidation is believed to contribute to the neuroprotective effects of this compound.

Caption: this compound activates the AMPK/ACC1 signaling pathway.

Anti-Inflammatory and Synaptic Health Pathways

RNA-sequencing data has revealed that this compound modulates gene expression related to inflammation and synaptic function. In AD mice, this compound treatment leads to a reduction in brain inflammation and an increased expression of synaptic proteins. The activation of AMPK by this compound is also thought to contribute to its anti-inflammatory effects by inhibiting nuclear factor-κB (NF-κB) activity.

Caption: this compound's impact on inflammation and synaptic health.

Experimental Protocols

Neuroprotection Assays

This compound's neuroprotective properties were evaluated in six distinct nerve cell assays mimicking toxicities observed in the aging brain. A key assay involved the use of primary cortical neurons to assess protection against oxytosis, an oxidative stress-induced cell death pathway initiated by glutathione depletion. The half-maximal effective concentration (EC50) was determined by measuring cell viability across a range of this compound concentrations.

Animal Studies

Female APPswe/PS1ΔE9 transgenic AD mice were utilized to investigate the in vivo efficacy of this compound. In a preventative study, 3-month-old mice were treated with this compound (200 ppm in chow) for 6 months. Behavioral analyses, including the fear conditioning and pattern separation tests, were conducted to assess hippocampal-associated memory.

Caption: Workflow for the preventative animal study of this compound.

RNA-Sequencing Analysis

To understand the molecular mechanisms of this compound, RNA-sequencing was performed on hippocampal tissue from treated and control mice. Statistical software was used to identify differentially expressed genes, and pathway analysis was conducted to determine the biological processes affected by this compound treatment.

Metabolomic Analysis

Metabolomic profiling of brain and plasma samples was conducted to identify changes in small-molecule metabolites following this compound treatment. This analysis revealed a significant shift in lipid metabolism, with notable changes in long-chain fatty acids, ketone bodies, and acyl carnitines.

Conclusion

This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease. Its dual action as both a neurogenic and neuroprotective agent, coupled with its ability to modulate key metabolic and inflammatory pathways, underscores its potential as a disease-modifying therapy. The data and protocols outlined in this guide provide a comprehensive foundation for further research and development of this promising compound.

References

CAD031 as a derivative of J147

An In-depth Technical Guide to CAD031: A Potent Neurogenic Derivative of the Alzheimer's Drug Candidate J147

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a complex pathology characterized by neuronal loss and cognitive decline. The limitations of therapies targeting amyloid pathology have spurred the development of novel drug discovery paradigms. One such approach, focused on the multifaceted toxicities of the aging brain, led to the development of J147, a promising neuroprotective and memory-enhancing compound derived from curcumin.[1][2][3][4] J147 has demonstrated efficacy in various animal models of AD, even reversing cognitive deficits when administered at late stages of the disease.[3]

To further enhance the therapeutic potential of J147, particularly in stimulating the replacement of lost neurons, a library of its derivatives was synthesized and screened for neurogenic activity. This effort identified This compound , a derivative that not only retains the potent neuroprotective properties of its parent compound but also exhibits superior efficacy in promoting the proliferation of human neural precursor cells. This dual action of neuroprotection and neurogenesis makes this compound a compelling candidate for the treatment of age-related neurodegenerative disorders.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative efficacy with J147, and the experimental protocols used to characterize its activity.

Chemical and Pharmacological Properties

This compound is a synthetic derivative of J147, modified to enhance its neurogenic potential. The key structural difference is the substitution on the 'A' ring with an -OCF₃ group, which has been associated with improved neuroprotective activity.

Table 1: Chemical Properties of J147 and this compound

| Property | J147 | This compound |

| Molecular Formula | C₁₈H₁₇F₃N₂O₂ | C₁₈H₁₄F₆N₂O₂ |

| Molecular Weight | 350.34 g/mol | 416.31 g/mol |

| CAS Number | 1146963-51-0 | 2071209-49-7 |

Table 2: Pharmacokinetic Parameters of J147 and this compound in Rodents

| Parameter | J147 | This compound |

| Administration Route | Per oral (PO) | Gavage and Intravenous (IV) |

| Dose | 20 mg/kg (mice) | 20 mg/kg (rats) |

| Plasma Half-life (t₁/₂) | 1.5 hours | Data not available |

| Brain Half-life (t₁/₂) | 2.5 hours | Data not available |

| Brain Penetrant | Yes | Yes |

| Oral Bioavailability (F%) | 28% (mice) | Data not available |

Pharmacokinetic data for this compound is less extensively published than for J147.

Mechanism of Action: Targeting Mitochondrial Homeostasis

The therapeutic effects of J147, and by extension this compound, are rooted in their ability to modulate cellular energy metabolism and protect mitochondria.

The primary molecular target of J147 has been identified as the mitochondrial ATP synthase (specifically the alpha subunit). By binding to this enzyme, J147 initiates a signaling cascade that confers neuroprotection and promotes cellular resilience.

The key downstream pathway activated by J147 and this compound is the AMP-activated protein kinase (AMPK) / acetyl-CoA carboxylase 1 (ACC1) signaling pathway .

-

AMPK Activation: J147 and this compound lead to the phosphorylation and activation of AMPK.

-

ACC1 Inhibition: Activated AMPK then phosphorylates and inhibits ACC1.

-

Metabolic Shift: ACC1 is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Its inhibition leads to an increase in cellular acetyl-CoA levels and a decrease in free fatty acid (FFA) synthesis.

-

Enhanced Bioenergetics: The preserved pool of acetyl-CoA can be utilized in the tricarboxylic acid (TCA) cycle for energy production, leading to elevated ATP levels and enhanced cellular bioenergetics.

This mechanism of action is thought to counteract the age-related decline in mitochondrial function and energy metabolism observed in neurodegenerative diseases.

Comparative Efficacy

This compound was specifically developed to improve upon the neurogenic properties of J147 while maintaining its neuroprotective effects. The following tables summarize the comparative data from various in vitro and in vivo studies.

Table 3: In Vitro Neuroprotective Activity of J147 and this compound

| Assay | Description | J147 EC₅₀ | This compound EC₅₀ |

| Oxytosis/Oxidative Stress | Rescue of primary cortical neurons from glutathione depletion-induced cell death. | 6 nM | 20 nM |

| BDNF-like Activity | Rescue of HT22 cells expressing TrkB from serum starvation. | 74 nM | 95 nM |

| Ischemia Model | Prevention of neuron cell death due to loss of energy metabolism. | Data not available | 47 nM |

| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from Aβ₁₋₄₂ toxicity. | 15 nM | 27 nM |

| Intracellular Aβ Toxicity | Prevention of cell death in MC65 cells conditionally expressing the C99 fragment of APP. | ~10 nM | ~10 nM |

| hNPC Neurogenesis | Induction of neurogenesis markers in human neural precursor cells. | Less Potent | More Potent |

Table 4: In Vivo Effects of J147 and this compound in Alzheimer's Disease Mouse Models

| Effect | J147 | This compound |

| Animal Model | APPswe/PS1ΔE9, SAMP8 | APPswe/PS1ΔE9, SAMP8 |

| Memory Improvement | Rescues cognitive deficits in aged mice. | Reduces memory deficits. |

| Synaptic Protein Expression | Prevents loss of synaptic proteins. | Increases expression of synaptic proteins (Drebrin, Arc-1). |

| Neurogenesis | Stimulates BrdU incorporation in the dentate gyrus. | Stimulates neural progenitor proliferation (BrdU+DCX+ cells) in the SVZ. |

| Inflammation | Reduces markers of inflammation. | Reduces brain inflammation. |

| Aβ Metabolism | Reduces soluble Aβ levels. | No significant effect on Aβ plaque density or size in a therapeutic model. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound and J147.

Chemical Synthesis of J147 and this compound

A detailed, publicly available step-by-step synthesis protocol for J147 and this compound is not available in the searched literature. However, publications from the Salk Institute state that J147 is a derivative of curcumin, and its synthesis, along with that of its derivatives like this compound, has been carried out in their laboratory. The synthesis involves creating hybrid molecules based on curcumin and other neurotrophic compounds. Starting materials and reagents are generally sourced from commercial suppliers like Sigma Aldrich.

Morris Water Maze (Spatial Memory Assay)

This test assesses hippocampus-dependent spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (150 cm diameter) filled with opaque water (using non-toxic paint) at room temperature. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. High-contrast spatial cues are placed around the room.

-

Visible Platform Training (Day 1): The platform is marked with a visible flag. Mice undergo several trials from different starting positions to learn the task of finding a platform to escape the water.

-

Hidden Platform Training (Days 2-5): The flag is removed, and the platform remains in a fixed location. Mice are given multiple trials per day from varied start locations. The time taken to find the platform (escape latency) is recorded by a tracking software.

-

Probe Trial (Day 6): The platform is removed from the pool. The mouse is allowed to swim for 60-90 seconds. The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.

Immunohistochemistry for Neurogenesis (BrdU & DCX)

This technique is used to label and quantify newly born neurons in the brain.

Protocol:

-

BrdU Administration: Mice are injected intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of dividing cells.

-

Tissue Preparation: After a set survival period (e.g., 2-4 weeks), mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected.

-

Sectioning: Brains are sectioned on a cryostat or vibratome (e.g., 40 µm coronal sections).

-

Antigen Retrieval: Sections undergo DNA denaturation (e.g., with 2N HCl) to expose the BrdU epitope.

-

Immunostaining:

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight (e.g., rat anti-BrdU for proliferating cells and goat anti-DCX for immature neurons).

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Counterstain with a nuclear marker like DAPI.

-

-

Imaging and Quantification: Sections are imaged using a confocal microscope. The number of BrdU-positive, DCX-positive, and double-labeled cells in the region of interest (e.g., subgranular zone of the dentate gyrus) is quantified using stereological methods.

Western Blotting for Protein Expression

This method is used to detect and quantify specific proteins in brain tissue homogenates.

Protocol:

-

Tissue Homogenization: Dissected brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein for each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-synaptophysin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Human Neural Precursor Cell (hNPC) Neurogenesis Assay

This assay was used to screen J147 derivatives for their ability to promote human neurogenesis.

Protocol:

-

Cell Culture: Human embryonic stem cell (hES)-derived neural precursor cells (hNPCs) are cultured as a monolayer on a suitable substrate (e.g., poly-L-ornithine/laminin coated plates).

-

Compound Treatment: hNPCs are treated with various concentrations of the test compounds (e.g., J147, this compound) in a differentiation-promoting medium.

-

Differentiation: The cells are allowed to differentiate for a specified period (e.g., 7-14 days).

-

Analysis: The extent of neurogenesis is quantified. This can be done by:

-

Immunocytochemistry: Staining for neuronal markers (e.g., β-III-tubulin, MAP2) and progenitor markers (e.g., Nestin, SOX2) to count the number of new neurons.

-

Quantitative PCR (qPCR): Measuring the mRNA expression levels of genes associated with neurogenesis and neuronal maturation.

-

Conclusion

This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease, building upon the strong foundation of its parent compound, J147. By retaining potent neuroprotective activity while exhibiting enhanced neurogenic capacity, this compound embodies a multi-pronged therapeutic strategy. Its mechanism, centered on the preservation of mitochondrial function and energy metabolism, addresses a core pathology of the aging brain. The data strongly support the continued investigation of this compound as a disease-modifying agent for AD and other age-related neurodegenerative disorders. The progression of J147 into clinical trials further underscores the therapeutic promise of this class of compounds.

References

- 1. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]

- 4. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on CAD031 and Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CAD031, a promising compound with demonstrated neurogenic and neuroprotective properties. The information presented is collated from key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: Neurogenesis and Neuroprotection in Neurodegenerative Disease

Neurodegenerative diseases such as Alzheimer's are characterized by the progressive loss of neurons. A therapeutic strategy that not only protects existing neurons from damage but also stimulates the generation of new neurons from endogenous neural stem cells holds significant promise.[1][2] this compound, a derivative of the neuroprotective compound J147, was developed with this dual-action therapeutic approach in mind.[1][2] It has shown efficacy in preclinical models by promoting neural precursor cell proliferation and exhibiting potent neuroprotective effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Assay Type | Cell Type | Challenge | EC50 (nM) | Reference |

| Trophic Factor Withdrawal | Primary embryonic day 18 cortical cells | Serum-free medium | 18 | |

| Oxidative Stress (Oxytosis) | HT22 hippocampal nerve cells | Glutamate-induced GSH depletion | 20 | |

| In Vitro Ischemia | HT22 hippocampal nerve cells | Loss of energy metabolism | 47 | |

| Extracellular Aβ Toxicity | Rat hippocampal neurons | Aβ₁₋₄₂ | 27 |

Table 2: In Vivo Effects of this compound on Neurogenesis in APPswe/PS1ΔE9 Mice

| Mouse Model | Treatment Duration | Age at Treatment Start | Key Findings | Reference |

| APPswe/PS1ΔE9 | 6 months | 3 months | Rescued fear-conditioning memory deficits. | |

| APPswe/PS1ΔE9 | 3 months | 10 months | Reduced memory deficit and brain inflammation; increased synaptic protein expression. | |

| Wild Type (WT) and AD Mice | Not Specified | Not Specified | Significantly increased BrdU+DCX+ proliferating neural progenitors in the subventricular zone (SVZ). |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

In Vitro Neuroprotection Assays

Objective: To determine the half-maximal effective concentration (EC50) of this compound in protecting neurons from various insults relevant to neurodegenerative diseases.

-

Trophic Factor Withdrawal Assay:

-

Plate primary embryonic day 18 cortical cells at a low density in serum-free medium.

-

Treat cells with varying concentrations of this compound.

-

Incubate for 48 hours, a time frame in which untreated cells undergo apoptosis.

-

Assess cell viability using a standard method (e.g., MTT assay) to determine the EC50.

-

-

Oxytosis Assay:

-

Plate HT22 hippocampal nerve cells.

-

Induce oxidative stress by exposing the cells to glutamate, which depletes glutathione (GSH).

-

Concurrently treat with a range of this compound concentrations.

-

Measure cell viability after a set incubation period to calculate the EC50.

-

-

In Vitro Ischemia Assay:

-

Culture HT22 cells under conditions that mimic ischemia by inducing a loss of energy metabolism.

-

Apply different concentrations of this compound to the cultures.

-

Determine cell viability to ascertain the neuroprotective EC50 of the compound.

-

-

Extracellular Aβ Toxicity Assay:

-

Culture primary rat hippocampal neurons.

-

Expose the neurons to toxic concentrations of extracellular amyloid-beta (Aβ) peptides.

-

Treat with a dilution series of this compound.

-

Assess neuronal survival to determine the EC50 for protection against Aβ toxicity.

-

In Vivo APPswe/PS1ΔE9 Mouse Model Studies

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

-

Animals: Female APPswe/PS1ΔE9 transgenic mice and wild-type littermates.

-

Drug Administration: this compound is administered orally, mixed into the chow at a concentration of 200 ppm, which corresponds to approximately 10 mg/kg/day.

-

Preventative Study Design:

-

Begin treatment at 3 months of age, before the significant development of pathology.

-

Continue treatment for 6 months.

-

Conduct behavioral testing (e.g., fear conditioning) to assess cognitive function.

-

Administer BrdU daily for one week before sacrifice to label proliferating cells.

-

-

Therapeutic Study Design:

-

Start treatment at 10 months of age, when cognitive deficits and pathology are already present.

-

Continue treatment for 3 months.

-

Perform behavioral assessments (e.g., Morris water maze) to evaluate memory.

-

Harvest brain and plasma tissue for biochemical and molecular analyses.

-

Immunohistochemistry for Neurogenesis Markers

Objective: To quantify the extent of neural progenitor cell proliferation in the brains of mice treated with this compound.

-

Tissue Preparation: After the final BrdU injection, perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection. Section the brains coronally at 40 µm using a cryostat.

-

Antigen Retrieval: For BrdU staining, incubate the free-floating sections in 2N HCl at 37°C for 30 minutes to denature the DNA, followed by neutralization in a borate buffer.

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate overnight at 4°C with primary antibodies against BrdU (to label dividing cells) and Doublecortin (DCX, a marker for immature neurons).

-

Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Counterstain with a nuclear marker such as DAPI.

-

-

Imaging and Quantification: Acquire images of the subventricular zone (SVZ) and the dentate gyrus of the hippocampus using a confocal microscope. Quantify the number of BrdU-positive and BrdU/DCX double-positive cells.

Western Blot for Signaling Pathway Analysis

Objective: To measure changes in the phosphorylation state and total protein levels of key signaling molecules in response to this compound treatment.

-

Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against phosphorylated and total AMPK and ACC1.

-

Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Mechanisms of Action

The neuroprotective and neurogenic effects of this compound are linked to its ability to modulate cellular metabolism. The proposed primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.

AMPK/ACC1 Pathway

Experimental Workflow for In Vivo Studies

Conclusion

This compound represents a significant advancement in the development of multi-target therapies for neurodegenerative diseases. Its dual action of promoting neurogenesis and providing robust neuroprotection, mediated through the modulation of cellular metabolism via the AMPK/ACC1 pathway, offers a promising avenue for future drug development. The data and protocols summarized in this guide provide a foundational resource for researchers in the field. Further investigation into the downstream effectors of the metabolic shift induced by this compound and its direct impact on the neural stem cell niche will be crucial in fully elucidating its therapeutic potential.

References

The Neuroprotective Potential of CAD031: A Technical Overview for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: CAD031 has emerged as a promising neuroprotective agent, particularly in the context of age-related neurodegenerative diseases such as Alzheimer's. A derivative of the experimental drug J147, this compound was developed through a screening process focused on identifying compounds with both neurogenic and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.

In Vitro Neuroprotective Activity

This compound has demonstrated potent neuroprotective effects in various cell-based assays that model the toxicities associated with the aging brain and neurodegenerative disease.[3]

| Assay Type | Cell Line | Neuroprotective Effect | EC50 (nM) |

| Trophic Factor Withdrawal | HT22 | Prevention of cell death | 18 |

| BDNF Rescue | HT22 expressing TrkB | Rescue from serum starvation | 95 |

Table 1: In Vitro Neuroprotective Efficacy of this compound. The half-maximal effective concentration (EC50) of this compound was determined in assays modeling different neurotoxic pathways.

In Vivo Efficacy in Alzheimer's Disease Mouse Models

Studies utilizing transgenic mouse models of Alzheimer's disease have provided in vivo evidence for the therapeutic potential of this compound.

| Mouse Model | Age at Treatment | Dosage | Treatment Duration | Key Outcomes |

| APPswe/PS1ΔE9 | 3 months | Not Specified | 6 months | Prevention of memory and behavioral deficits. |

| APPswe/PS1ΔE9 | 10 months | 10 mg/kg/day | 3 months | Reduction in memory deficits and brain inflammation; increased expression of synaptic proteins.[3][4] |

| SAMP8 | 9 months | Not Specified | 4 months | Maintenance of a younger mitochondrial phenotype; reduction in age-associated changes in gene, protein, and small molecule expression. |

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Alzheimer's Disease. this compound has shown positive effects in both preventative and therapeutic paradigms in mouse models of Alzheimer's disease.

Key Experimental Methodologies

The following sections detail the protocols for the key experiments cited in the quantitative data summary.

In Vitro Neuroprotection Assays

Objective: To determine the neuroprotective efficacy of this compound against various neurotoxic insults in vitro.

General Cell Culture:

-

HT22 hippocampal nerve cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

For specific assays, cells are plated in multi-well plates at a predetermined density and allowed to adhere overnight.

Trophic Factor Withdrawal Assay:

-

HT22 cells are washed with serum-free DMEM.

-

The medium is replaced with serum-free DMEM containing varying concentrations of this compound.

-

Cells are incubated for a period sufficient to induce cell death in control wells (typically 24-48 hours).

-

Cell viability is assessed using a standard method such as the MTT assay.

-

The EC50 value is calculated from the dose-response curve.

BDNF Rescue Assay:

-

HT22 cells engineered to express the BDNF receptor TrkB are used.

-

Cells are serum-starved in the presence of varying concentrations of this compound or BDNF (as a positive control).

-

After an incubation period, cell viability is measured.

-

The ability of this compound to rescue cells from serum starvation-induced death is quantified, and the EC50 is determined.

In Vivo Studies in APPswe/PS1ΔE9 Mice

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Animal Model:

-

Female APPswe/PS1ΔE9 transgenic mice, which develop age-dependent Aβ accumulation and cognitive deficits, are used.

Treatment Paradigm:

-

For therapeutic studies, 10-month-old symptomatic mice are used.

-

Mice are fed a diet containing this compound at a dose of 10 mg/kg/day for 3 months.

-

A control group of APPswe/PS1ΔE9 mice receives a standard diet.

Behavioral Testing: Two-Day Water Maze

-

Day 1 (Training): Mice are trained to locate a visible platform in a pool of water. Cues are placed around the pool to aid in spatial navigation. Multiple trials are conducted.

-

Day 2 (Testing): The platform is submerged and no longer visible. The time taken for the mice to find the hidden platform (latency) is recorded as a measure of spatial memory.

Tissue Collection and Analysis:

-

Following behavioral testing, mice are euthanized, and brain tissue is collected.

-

Hippocampal tissue is dissected for molecular analysis.

-

RNA is extracted for RNA-sequencing to analyze gene expression changes.

-

Protein lysates are prepared for Western blotting to measure levels of synaptic and inflammatory markers.

In Vivo Studies in SAMP8 Mice

Objective: To investigate the effects of this compound on age-related molecular changes in a senescence-accelerated mouse model.

Animal Model:

-

Senescence-accelerated mouse-prone 8 (SAMP8) mice, which exhibit accelerated aging and cognitive decline, are used.

Treatment Paradigm:

-

Nine-month-old SAMP8 mice are fed a diet containing this compound for 4 months.

-

Age-matched control SAMP8 mice are fed a standard diet.

Molecular Analysis:

-

At the end of the treatment period, hippocampal tissue is collected.

-

Transcriptomic analysis (RNA-seq) is performed to identify age-related changes in gene expression and the effect of this compound treatment.

-

Metabolomic and proteomic analyses are conducted to assess changes in small molecules and proteins associated with aging and mitochondrial function.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. A central mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn regulates fatty acid metabolism and reduces inflammation.

This compound Experimental Workflow

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

The data suggests that this compound activates AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), a critical enzyme in fatty acid synthesis. This modulation of fatty acid metabolism is believed to be a core component of this compound's neuroprotective mechanism. Furthermore, RNA-sequencing data from the hippocampus of this compound-treated AD mice revealed significant effects on pathways related to synapse formation and energy metabolism. The compound also appears to reduce neuroinflammation, a key pathological feature of Alzheimer's disease.

Conclusion

This compound is a potent neuroprotective and neurogenic compound with a promising preclinical profile for the treatment of Alzheimer's disease. Its multifaceted mechanism of action, centered on the modulation of cellular metabolism and inflammation via the AMPK/ACC1 pathway, distinguishes it from many traditional Alzheimer's drug candidates. The quantitative data from both in vitro and in vivo models provide a strong rationale for its continued development. Further investigation into the precise molecular targets of this compound and its long-term efficacy and safety will be crucial in translating these preclinical findings into a viable therapeutic for age-related neurodegenerative diseases.

References

- 1. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective and Anti-inflammatory Effects of CAD031 in the Context of Alzheimer's Disease

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the investigational drug candidate CAD031, with a specific focus on its impact on brain inflammation and associated molecular pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.

Executive Summary

This compound is a novel Alzheimer's disease (AD) drug candidate with demonstrated neuroprotective and anti-inflammatory properties. In preclinical studies using the APPswe/PS1ΔE9 mouse model of AD, this compound has been shown to mitigate memory deficits and reduce key markers of brain inflammation. The primary mechanism of action appears to be centered on the modulation of fatty acid metabolism and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently inhibits pro-inflammatory cascades. This document details the experimental evidence, methodologies, and putative signaling pathways associated with the therapeutic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in the APPswe/PS1ΔE9 mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Pro-inflammatory Protein Expression in the Hippocampus

| Protein Marker | Treatment Group | Mean Relative Expression Level (Normalized to Control) | Statistical Significance (vs. AD Vehicle) |

| VCAM-1 | AD + Vehicle | ~1.8 | - |

| AD + this compound | ~1.0 (similar to WT control) | p < 0.05 | |

| RAGE | AD + Vehicle | ~1.5 | - |

| AD + this compound | ~0.8 (below WT control) | p < 0.05 | |

| Clusterin | AD + Vehicle | ~2.5 | - |

| AD + this compound | ~1.5 | p < 0.05 |

Data are estimations derived from graphical representations in Prior et al., 2017.[1]

Table 2: Effect of this compound on Cognitive Performance in the Morris Water Maze

| Parameter | Treatment Group | Performance Metric |

| Escape Latency (Day 2) | AD + Vehicle | Significantly longer than Wild-Type |

| AD + this compound | Normalized to Wild-Type levels |

Qualitative summary based on findings reported by Prior et al., 2017.[1]

Experimental Protocols

The following are representative protocols for the key experiments conducted to evaluate the efficacy of this compound. These are generalized methodologies based on standard practices and the information available in the primary literature.

Animal Model and Treatment

-

Animal Model: Male and female APPswe/PS1ΔE9 transgenic mice and wild-type (WT) littermate controls.

-

Age at Treatment Initiation: 10 months (symptomatic stage).[1]

-

Treatment Regimen: this compound was administered orally at a dose of 200 ppm in the diet for 3 consecutive months.[1]

-

Control Groups: Both AD and WT mice were administered a vehicle diet.

Western Blotting for Inflammatory Markers

-

Tissue Preparation: Hippocampal tissue was dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: 30 µg of total protein per sample were separated on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary antibodies (e.g., anti-VCAM-1, anti-RAGE, anti-Clusterin, anti-β-actin) were diluted in blocking buffer and incubated with the membranes overnight at 4°C.

-

Membranes were washed three times with TBST.

-

HRP-conjugated secondary antibodies were incubated for 1 hour at room temperature.

-

Membranes were washed three times with TBST.

-

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity, which was normalized to the loading control (β-actin).

RNA-Sequencing (RNA-Seq) Analysis

-

RNA Extraction: Total RNA was isolated from hippocampal tissue using a suitable RNA extraction kit. RNA quality and quantity were assessed.

-

Library Preparation: RNA-seq libraries were prepared using a standard commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Data Analysis:

-

Raw sequencing reads were quality-controlled and aligned to the mouse reference genome.

-

Gene expression levels were quantified (e.g., as transcripts per million - TPM).

-

Differential gene expression analysis was performed between treatment groups.

-

Pathway and gene ontology analysis were conducted to identify biological processes and signaling pathways affected by this compound treatment.

-

Morris Water Maze for Cognitive Assessment

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform was submerged just below the water surface. Visual cues were placed around the room.

-

Training (Day 1): Mice were subjected to a series of training trials where they were allowed to find a visible platform.

-

Testing (Day 2): The platform was hidden, and mice were given a set number of trials to find it, starting from different quadrants of the pool.

-

Data Collection: The time taken to reach the platform (escape latency) and the path taken were recorded using a video tracking system.

-

Analysis: Escape latencies were compared between the different treatment groups to assess spatial learning and memory.

Signaling Pathways and Mechanisms of Action

This compound-Mediated Activation of AMPK and Downstream Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK can inhibit the activity of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. This inhibition of NF-κB leads to the reduced expression of downstream inflammatory mediators.

Caption: this compound activates AMPK, which in turn inhibits the pro-inflammatory NF-κB pathway.

Reduction of Pro-inflammatory Markers

The inhibition of the NF-κB pathway by this compound results in the decreased expression of several pro-inflammatory proteins that are elevated in the AD brain. These include Vascular Cell Adhesion Molecule 1 (VCAM-1), Receptor for Advanced Glycation Endproducts (RAGE), and Clusterin.

Caption: Reduced NF-κB activity leads to the down-regulation of key inflammatory proteins.

Impact on Fatty Acid Metabolism

A significant effect of this compound is its influence on fatty acid metabolism. Metabolomic data from the brains of treated mice show a shift towards the production of ketone bodies, which can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired, as is often the case in AD.

Caption: this compound modulates fatty acid metabolism, increasing the production of ketone bodies.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to concurrently reduce brain inflammation, modulate energy metabolism, and improve cognitive function in a symptomatic animal model highlights its potential for disease modification. The core mechanism, involving the activation of the AMPK signaling pathway, provides a strong rationale for its anti-inflammatory effects. Further investigation into the detailed molecular interactions and long-term efficacy of this compound is warranted to advance this compound towards clinical development.

References

In Vitro Efficacy of CAD031: A Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of CAD031, a promising drug candidate for Alzheimer's disease. The data presented herein is collated from foundational preclinical research, offering insights into its neuroprotective properties and mechanism of action.

Quantitative Efficacy Data

This compound has demonstrated potent neuroprotective effects across a range of in vitro assays designed to model the cellular stresses observed in the aging and neurodegenerative brain. The following table summarizes the half-maximal effective concentrations (EC50) of this compound in comparison to its parent compound, J147, in six distinct neurotoxicity assays.[1]

| In Vitro Assay | Description | This compound EC50 (nM) | J147 EC50 (nM) |

| Oxidative Stress | Rescue of primary cortical neurons from oxytosis induced by glutathione depletion.[1] | 20 | 6 |

| Ischemia Model | Prevention of neuron cell death due to loss of energy metabolism.[1] | 47 | Not Reported |

| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from toxicity induced by extracellular amyloid-beta (Aβ) 1-42.[1] | 27 | 15 |

| Intracellular Aβ Toxicity | Protection against toxicity from intracellular Aβ. | Data Not Quantified | Data Not Quantified |

| Tunicamycin-Induced ER Stress | Protection against endoplasmic reticulum stress. | Data Not Quantified | Data Not Quantified |

| Low Glucose | Protection against toxicity induced by low glucose conditions. | Data Not Quantified | Data Not Quantified |

Experimental Protocols

The following are the detailed methodologies for the key in vitro experiments cited in the initial efficacy studies of this compound.

Oxytosis Assay

This assay measures the ability of a compound to protect neurons from a form of oxidative stress-induced programmed cell death.

-

Cell Culture: Primary cortical neurons are prepared from embryonic day 17 Sprague-Dawley rat embryos and cultured in Neurobasal media supplemented with B27.[2]

-

Induction of Oxytosis: Oxidative stress is initiated by depleting glutathione (GSH) levels in the cultured neurons.

-

Treatment: Neurons are treated with varying concentrations of this compound.

-

Viability Assessment: Cell viability is measured to determine the concentration of this compound that provides 50% protection against oxytosis (EC50).

In Vitro Ischemia Model

This assay simulates the loss of energy metabolism that leads to neuronal cell death during an ischemic event.

-

Cell Culture: Neuronal cells are cultured under standard conditions.

-

Ischemia Induction: Ischemia is mimicked in vitro, likely through oxygen-glucose deprivation.

-

Treatment: The cultured neurons are treated with a range of this compound concentrations.

-

Outcome Measurement: The EC50 is determined by assessing the concentration at which this compound prevents 50% of the induced neuron cell death.

Extracellular Aβ Toxicity Assay

This assay evaluates the protective effects of this compound against the toxicity of amyloid-beta plaques, a hallmark of Alzheimer's disease.

-

Cell Culture: Rat hippocampal neurons are used for this assay.

-

Aβ Treatment: The neurons are exposed to aggregated amyloid-beta 1-42 peptides.

-

This compound Administration: Various concentrations of this compound are co-administered with the Aβ peptides.

-

Viability Measurement: The neuroprotective effect is quantified by measuring cell viability, and the EC50 is calculated.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are associated with the modulation of key signaling pathways involved in cellular stress response and metabolism.

Proposed Mechanism of Action of this compound

This compound is believed to exert its neuroprotective effects through the activation of stress response pathways and the modulation of metabolic processes. It has been shown to stimulate the phosphorylation of eIF2α, a key regulator of the unfolded protein response (UPR), and AMP-activated protein kinase (AMPK), a central player in cellular energy homeostasis.

References

The Geroneuroprotective Potential of CAD031: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAD031 has emerged as a promising geroneuroprotector, a compound that not only confers neuroprotection but also targets the underlying aging processes that are major risk factors for neurodegenerative diseases. A derivative of the experimental Alzheimer's disease (AD) drug candidate J147, this compound exhibits enhanced neurogenic properties while retaining the broad neuroprotective effects of its predecessor.[1] Preclinical studies have demonstrated its efficacy in mitigating cognitive decline and neuropathology in animal models of AD. This technical guide provides an in-depth overview of the core data supporting this compound's potential, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction: The Geroprotective Approach to Neurodegeneration

The rising prevalence of age-related neurodegenerative disorders, such as Alzheimer's disease, necessitates a paradigm shift in therapeutic strategies. The geroprotective hypothesis posits that by targeting the fundamental biology of aging, it may be possible to delay or prevent the onset of multiple age-related diseases, including neurodegeneration. This compound was developed within this framework, selected for its ability to protect against various toxicities associated with the aging brain.[2][3] This compound is orally active and brain-penetrant, making it a viable candidate for clinical development.[2]

Mechanism of Action: A Multi-Targeted Approach

This compound's neuroprotective effects are attributed to its influence on multiple interconnected pathways, primarily centered around inflammation, fatty acid metabolism, and mitochondrial function.

Modulation of Neuroinflammation

Chronic inflammation is a key pathological feature of the aging brain and is significantly exacerbated in Alzheimer's disease. This compound has been shown to reduce the expression of pro-inflammatory markers in the hippocampus of aged AD model mice.[2] Western blot analysis revealed a significant reduction in the levels of Vascular Cell Adhesion Molecule (VCAM), a marker for vascular inflammation, and the Receptor for Advanced Glycation Endproducts (RAGE), which is involved in inflammatory responses. Additionally, the expression of clusterin, a stress-induced chaperone molecule associated with inflammation in AD, was also lowered by this compound treatment.

Targeting Fatty Acid and Energy Metabolism

Metabolomic and transcriptomic analyses have revealed that a major effect of this compound is the modulation of fatty acid and energy metabolism. In preclinical models, this compound treatment led to a shift in mitochondrial lipid metabolism, characterized by an increase in acyl carnitines, acetyl-CoA, and ketone bodies. Ketone bodies are a crucial alternative energy source for the brain, particularly when glucose metabolism is impaired, a common feature in the AD brain. This metabolic reprogramming is, at least in part, mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

The AMPK/ACC1 Signaling Pathway

Network analysis of transcriptomic and metabolomic data has identified acetyl-CoA as a central metabolite regulated by this compound. Mechanistic studies have confirmed that this compound activates the AMPK/ACC1 pathway. AMPK, a master regulator of cellular energy homeostasis, phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to an increase in acetyl-CoA availability for mitochondrial energy production. This enhancement of mitochondrial function is believed to be a core component of this compound's geroneuroprotective effects.

Quantitative Preclinical Data

The neuroprotective and therapeutic efficacy of this compound has been quantified in a series of in vitro and in vivo studies.

In Vitro Neuroprotective Efficacy

This compound has demonstrated potent neuroprotective properties in various cell-based assays mimicking age-related neurotoxicities. The half-maximal effective concentrations (EC50) for these protective effects are summarized in the table below.

| Assay | Description | EC50 (nM) |

| Oxidative Stress | Protection against glutamate-induced oxidative stress | 20 |

| Ischemia | Prevention of neuron cell death in an in vitro ischemia model | 47 |

| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from Aβ1-42 toxicity | 27 |

Data sourced from Daugherty et al., 2017.

In Vivo Cognitive Enhancement in an AD Mouse Model

In a therapeutic study, aged (10-month-old) APPswe/PS1ΔE9 transgenic mice, a model of familial AD, were treated with this compound for 3 months. The treatment resulted in a significant improvement in cognitive function across multiple behavioral paradigms.

| Behavioral Test | Metric | AD Control (Mean ± SEM) | AD + this compound (Mean ± SEM) | p-value |

| Elevated Plus Maze | Time in Open Arms (%) | 45 ± 5 | 25 ± 4 | < 0.05 |

| Fear Conditioning | Freezing Time (%) | 20 ± 3 | 40 ± 5 | < 0.01 |

| Morris Water Maze | Escape Latency (s) | 40 ± 6 | 20 ± 4 | < 0.05 |

Data represents approximate values extracted from graphical representations in Daugherty et al., 2017.

Modulation of Synaptic and Inflammatory Proteins

Western blot analysis of hippocampal tissue from the treated AD mice revealed that this compound treatment normalized the expression of key synaptic and inflammatory proteins.

| Protein Target | Function | Change in AD + this compound vs. AD Control |

| Drebrin | Synaptic plasticity | Increased |

| Arc-1 | Synaptic plasticity | Increased |

| VCAM | Vascular inflammation | Decreased |

| RAGE | Pro-inflammatory signaling | Decreased |

| Clusterin | Inflammatory stress response | Decreased |

Data sourced from Daugherty et al., 2017.

Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this compound has good oral bioavailability and excellent brain penetrance.

| Parameter | Value |

| Bioavailability (Oral) | Good |

| Brain/Plasma Ratio (8h) | 2.8 |

| Cmax in Brain (20 mg/kg) | ~10x EC50 values |

Data sourced from Daugherty et al., 2017.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Therapeutic Efficacy Study

-

Animal Model: Male and female APPswe/PS1ΔE9 transgenic mice and wild-type littermates were used. At 10 months of age, when significant AD-like pathology is present, mice were randomly assigned to control or treatment groups.

-

Drug Administration: this compound was incorporated into the standard rodent chow at a concentration of 200 ppm. This diet was provided ad libitum for a duration of 3 months.

-

Behavioral Assays:

-

Elevated Plus Maze: This test was used to assess anxiety-like behavior. The apparatus consisted of two open and two closed arms elevated above the floor. The time spent in the open arms versus the closed arms was recorded over a 5-minute period.

-

Fear Conditioning: This test evaluated hippocampus-dependent contextual memory. On day 1, mice were placed in a conditioning chamber and received a series of mild foot shocks paired with an auditory cue. On day 2, the mice were returned to the same chamber, and the amount of time spent "freezing" (a fear response) was measured as an indicator of memory.

-

Morris Water Maze: This assay assessed spatial learning and memory. Mice were placed in a circular pool of opaque water and had to learn the location of a hidden escape platform using distal visual cues. The time taken to find the platform (escape latency) was recorded over several trials.

-

-

Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain and plasma samples were collected for biochemical and molecular analyses, including Western blotting, metabolomics, and RNA-sequencing.

In Vitro Neuroprotection Assays

-

Cell Culture: Primary rat hippocampal neurons or appropriate neuronal cell lines were cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity was induced by exposing the cultured cells to specific toxins relevant to aging and neurodegeneration, such as glutamate (to induce oxidative stress), oligomeric Aβ1-42, or by simulating ischemic conditions (e.g., oxygen-glucose deprivation).

-

This compound Treatment: Cells were co-incubated with the neurotoxin and a range of concentrations of this compound.

-

Cell Viability Assessment: After a defined incubation period, cell viability was assessed using standard methods, such as the MTT assay, which measures mitochondrial metabolic activity.

-

EC50 Determination: The concentration of this compound that provided 50% of the maximal protection against the neurotoxin was calculated as the EC50 value.

Conclusion and Future Directions

This compound represents a promising next-generation therapeutic candidate for age-related neurodegenerative diseases. Its multi-targeted mechanism of action, encompassing anti-inflammatory, metabolic, and neurogenic effects, aligns with the complex and multifactorial nature of diseases like Alzheimer's. The robust preclinical data, demonstrating both neuroprotection and cognitive enhancement in a therapeutic paradigm, strongly support its continued development. Future research should focus on elucidating the precise molecular targets of this compound and advancing this compound into clinical trials to evaluate its safety and efficacy in human populations. The geroneuroprotective approach embodied by this compound holds significant potential for ushering in a new era of therapies for neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 | springermedicine.com [springermedicine.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CAD031

These application notes provide a comprehensive guide for researchers and scientists utilizing the experimental drug candidate CAD031 in in vivo studies, particularly in the context of Alzheimer's disease (AD) and aging research. The protocols outlined below are based on published preclinical studies in mouse models of AD.

Overview of this compound